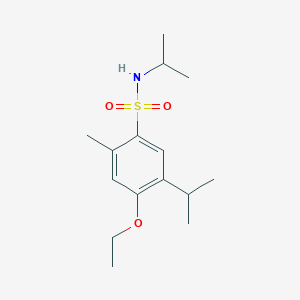
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide, there are general methods for the synthesis of sulfonamides . Sulfonamides can be synthesized by implementing a semi-miscible biphasic solvent . This method is amenable to a broad range of nitrogen nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide are not explicitly stated in the available resources .Scientific Research Applications
Organic Synthesis and Catalysis
Synthesis and Structural Characterization : Compounds similar to 4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide have been synthesized and characterized, revealing their potential as intermediates in organic synthesis. For instance, N-[1-4-Methoxyphenyl-2-phenyl-2,2-dichloroethyl]arenesulfonamides were formed through catalytic reactions, indicating the role of sulfonamide derivatives in facilitating nucleophilic substitution reactions and in the synthesis of complex organic molecules (Drozdova & Mirskova, 2001).
Catalyst Design for Polymerization : Phosphine-sulfonamide-derived palladium complexes synthesized from related compounds have shown promise in ethylene oligomerization, demonstrating the utility of sulfonamide derivatives in catalyst design for polymer production (Mote et al., 2021).
Pharmaceutical Research
Anticancer Activity : Certain derivatives have been explored for their anticancer properties. For example, the study of (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide revealed unexpected synthesis routes and potential anticancer activity (Zhang et al., 2010).
Enzyme Inhibition for Alzheimer’s Disease : Research into N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated their potential as enzyme inhibitors, offering insights into therapeutic applications for Alzheimer’s disease (Riaz, 2020).
Mechanism of Action
properties
IUPAC Name |
4-ethoxy-2-methyl-N,5-di(propan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-7-19-14-8-12(6)15(9-13(14)10(2)3)20(17,18)16-11(4)5/h8-11,16H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOKFOVHTSVHRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N,5-diisopropyl-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345099.png)
![1-[(3-Ethoxy-4-fluorophenyl)sulfonyl]-2-methylindoline](/img/structure/B345102.png)

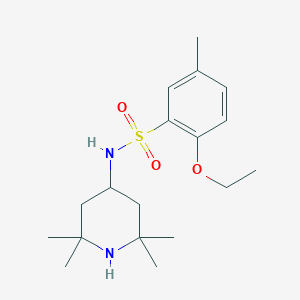
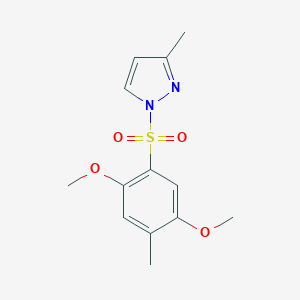
![{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-3-pyridylamine](/img/structure/B345116.png)



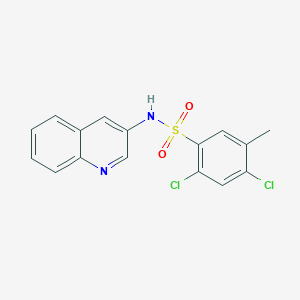
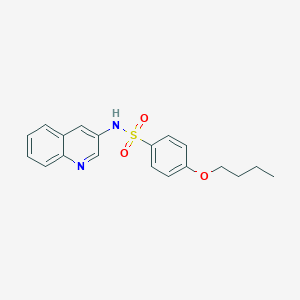
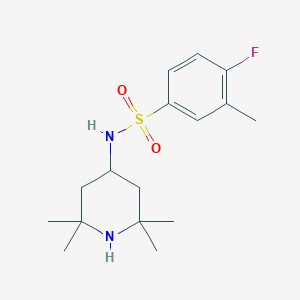
![(4-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345139.png)